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molecular formula C21H21Br2P B122638 (3-Bromopropyl)triphenylphosphonium bromide CAS No. 3607-17-8

(3-Bromopropyl)triphenylphosphonium bromide

Cat. No. B122638
M. Wt: 464.2 g/mol
InChI Key: ZAHUZZUGJRPGKW-UHFFFAOYSA-M
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Patent
US07687646B2

Procedure details

To a stirred solution of triphenylphosphine (511 g, 1.85 mol; assay: 95.0%) in toluene (800 g), 1,3-dibromopropane (371 g, 1.82 mol; assay: 99.0%) was added slowly within 1 hour at <5° C. After complete addition the solution was heated to reflux for 17 hours whereupon a suspension was obtained which was then cooled to room temperature. The product was filtered off at 20° C., washed with toluene (2×800 g) and dried under vacuum (21 h, 60° C.) to give 3-bromopropyltriphenylphosphonium bromide (Olo-IM3) as a white, crystalline solid (yield: 757 g, 1.63 mol, 89.6%).
Quantity
511 g
Type
reactant
Reaction Step One
Quantity
371 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:20][CH2:21][CH2:22][CH2:23]Br>C1(C)C=CC=CC=1>[Br-:20].[Br:20][CH2:21][CH2:22][CH2:23][P+:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:3.4|

Inputs

Step One
Name
Quantity
511 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
371 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
800 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition the solution
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 17 hours whereupon a suspension
Duration
17 h
CUSTOM
Type
CUSTOM
Details
was obtained which
FILTRATION
Type
FILTRATION
Details
The product was filtered off at 20° C.
WASH
Type
WASH
Details
washed with toluene (2×800 g)
CUSTOM
Type
CUSTOM
Details
dried under vacuum (21 h, 60° C.)
Duration
21 h

Outcomes

Product
Name
Type
product
Smiles
[Br-].BrCCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.63 mol
AMOUNT: MASS 757 g
YIELD: PERCENTYIELD 89.6%
YIELD: CALCULATEDPERCENTYIELD 179.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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